molecular formula C9H15N3O2 B15302091 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B15302091
M. Wt: 197.23 g/mol
InChI Key: QOHGYCKEJCPRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that features an imidazole ring substituted with an ethyl group at the second position and a methylamino group at the second position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Ethylation: The imidazole ring is then ethylated at the second position using ethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Propanoic Acid Chain: The ethylated imidazole is then reacted with acrylonitrile to introduce the propanoic acid chain.

    Methylamination: The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various alkyl or aryl imidazole derivatives.

Scientific Research Applications

3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid: Lacks the ethyl group on the imidazole ring.

    3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid: Has a methyl group instead of an ethyl group on the imidazole ring.

    3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: Lacks the methylamino group.

Uniqueness

3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the ethyl group on the imidazole ring and the methylamino group on the propanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-3-8-11-4-5-12(8)6-7(10-2)9(13)14/h4-5,7,10H,3,6H2,1-2H3,(H,13,14)

InChI Key

QOHGYCKEJCPRGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)O)NC

Origin of Product

United States

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